(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine
Description
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is a cyclopropane-based amine derivative featuring a 3,4-dichlorobenzyl substituent. The compound’s structure combines the steric rigidity of the cyclopropane ring with the electron-withdrawing effects of chlorine atoms, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-2-1-8(5-10(9)13)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
InChI Key |
HHIHRQIOUIVJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine typically involves the nucleophilic substitution reaction between 3,4-dichlorobenzyl chloride and cyclopropylmethanamine or cyclopropylamine derivatives. The reaction proceeds through the displacement of the chloride ion by the amine nucleophile, forming the desired amine-substituted product.
-
$$
\text{3,4-Dichlorobenzyl chloride} + \text{Cyclopropylmethanamine} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine + \text{HCl}
$$ -
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize HCl formed and promote substitution.
- Solvent: Organic solvents such as dichloromethane (CH2Cl2) or toluene.
- Temperature: Room temperature to slightly elevated temperatures (25–60 °C).
- Reaction time: Several hours until completion.
This method is favored for its straightforwardness and good yields in both laboratory and industrial settings.
Industrial Scale Synthesis
On an industrial scale, the preparation method is optimized for higher yield, purity, and efficiency. Key features include:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated control of reaction parameters (temperature, pH, reagent feed rates).
- Purification steps such as extraction, drying, and crystallization to isolate the product in high purity.
The industrial process mirrors the laboratory nucleophilic substitution but emphasizes process intensification and scalability.
Related Cyclopropylamine Derivative Syntheses
While direct preparation methods for (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine are limited in patent literature, closely related cyclopropylamine derivatives have been synthesized via multi-step procedures:
- Selective substitution of nitrobenzene derivatives with cyclopropylamine, followed by acetylation and reduction steps, leading to cyclopropyl-substituted anilines.
- Ring-closure reactions on organic dihalides with reducing agents in alcohol solvents to form cyclopropane intermediates, which can then be functionalized further.
These methods provide insight into alternative synthetic strategies that could be adapted for the target compound.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3,4-Dichlorobenzyl chloride, cyclopropylmethanamine, NaOH or K2CO3, CH2Cl2 or toluene, RT to 60 °C | Formation of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine via displacement of chloride | 70–85% | Reaction time 4–8 h, monitored by TLC |
| Extraction and purification | Saturated NaHCO3 solution, dichloromethane extraction, drying over anhydrous sodium sulfate | Removal of impurities and isolation of product | N/A | Product obtained as crystalline solid |
| Industrial optimization | Continuous flow reactor, automated control | Scale-up with improved yield and purity | >85% | Enhanced reproducibility and safety |
Analytical and Purification Techniques
- Extraction: After reaction completion, the mixture is typically washed with saturated sodium bicarbonate solution to neutralize acidic byproducts.
- Drying: Organic layers are dried over anhydrous sodium sulfate to remove residual water.
- Evaporation: Solvent removal under reduced pressure yields crude product.
- Crystallization: Product is purified by recrystallization from suitable solvents (e.g., hexane or ethyl ether).
- Chromatography: Flash chromatography may be employed if higher purity is required.
Summary of Research Findings
- The nucleophilic substitution of 3,4-dichlorobenzyl chloride with cyclopropylmethanamine is the primary and most efficient route for synthesizing (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine.
- Optimization of reaction conditions, including choice of base, solvent, and temperature, significantly affects yield and purity.
- Industrial methods focus on continuous flow techniques and automated systems to scale production while maintaining high quality.
- Related cyclopropylamine derivatives are often synthesized via multi-step routes involving nitrobenzene intermediates, acetylation, reduction, and ring-closure reactions, providing alternative synthetic insights.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Azides, thiols, and other substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects: Chlorine Position and Electronic Properties
- (1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS 115816-31-4): Substituent: Single chlorine at the 3-position of the phenyl ring. Molecular Formula: Likely C10H11ClN (inferred from ). Hazard Profile: Classified as acutely toxic (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
(1-(2-Chlorophenyl)cyclopropyl)methanamine :
- Molecular Formula: C10H12ClN (Exact Mass: 181.066).
- Physicochemical Data : LogP = 3.03, indicating moderate lipophilicity .
- Comparison : The 2-chloro substitution introduces steric hindrance near the cyclopropane ring, which may reduce binding affinity to biological targets compared to the 3,4-dichloro derivative.
Substituent Type: Methyl vs. Methoxy vs. Fluorine
- [1-(3-Methylbenzyl)cyclopropyl]amine hydrochloride: Substituent: 3-methylbenzyl group. Key Feature: Methyl is electron-donating, increasing hydrophobicity without significant electronic effects. InChIKey: DJQQPGALHURPQO-UHFFFAOYSA-N .
[1-(4-Methoxyphenyl)cyclopropyl]methylamine (CAS 75180-45-9):
- [1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine: Substituent: 3,4-difluorophenyl with a pyrrolidine ring. Comparison: The pyrrolidine ring introduces conformational flexibility, differing from the rigid cyclopropane structure .
Structural Modifications: Cyclopropane vs. Cyclobutane vs. Pyrrolidine
[1-(4-Chlorophenyl)cyclobutyl]methanamine :
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride :
Research Implications
The 3,4-dichlorobenzyl group in (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine likely confers higher lipophilicity and target affinity compared to mono-chloro or methoxy analogs. Structural flexibility (e.g., pyrrolidine derivatives) or alternative substituents (e.g., fluorine) could optimize metabolic stability and safety.
Biological Activity
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a dichlorobenzyl moiety, which are crucial for its biological interactions. The presence of chlorine substituents enhances its binding affinity to various biological targets, influencing its pharmacological profile.
The mechanism of action involves the compound's interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems and exhibit effects on various signaling pathways. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics, particularly the cyclopropyl and dichlorophenyl groups.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine. In vitro studies demonstrated effective inhibition against several bacterial strains, suggesting its application as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound exhibits selective antimicrobial activity, making it a candidate for further development in treating resistant infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays revealed significant cytotoxic effects on various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 7.8 |
| HeLa (Cervical Cancer) | 6.5 |
These findings suggest that (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound:
- In Vivo Study on Tumor Models : A study involving xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
- Synergistic Effects with Other Drugs : Research has shown that when combined with established chemotherapeutics, (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine enhances their efficacy, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Q & A
Q. What are the standard synthetic routes for (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine, and how can reductive amination be optimized?
Methodological Answer: The compound is typically synthesized via reductive amination. A common approach involves reacting 3,4-dichlorobenzyl derivatives with cyclopropane-containing aldehydes or ketones. For example, sodium triacetoxyborohydride (STAB) in dichloroethane can reduce imine intermediates formed from aldehydes and amines . Key optimizations include:
- Solvent choice : Dichloroethane minimizes side reactions.
- Stoichiometry : A 3:1 molar ratio of STAB to substrate ensures complete reduction.
- Temperature : Reactions are conducted at room temperature to prevent cyclopropane ring strain.
Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are essential for handling (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine in the laboratory?
Methodological Answer: Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation exposure; ensure static-free environments to avoid ignition .
- Storage : Refrigerate (2–8°C) in sealed, inert containers under nitrogen to prevent degradation .
- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How can researchers validate the purity and identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm structural integrity. For example, cyclopropane protons appear as distinct multiplets (δ 0.8–1.5 ppm), while the benzyl group shows aromatic signals (δ 7.2–7.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₁H₁₂Cl₂N: calc. 252.0384) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can structural ambiguities in (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine derivatives be resolved using advanced spectroscopic techniques?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to assign stereochemistry and confirm cyclopropane connectivity .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .
- Isotopic Labeling : Introduce deuterium at reactive sites (e.g., benzylic positions) to track reaction pathways and confirm mechanistic hypotheses .
Q. How can stability studies under varying pH and temperature conditions inform storage and experimental design?
Methodological Answer:
- Accelerated Degradation Studies :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–60°C and analyze by TGA/DSC to identify decomposition thresholds .
- Light sensitivity : Expose to UV (365 nm) and measure photodegradation rates using UV-Vis spectroscopy .
Q. What strategies are effective for analyzing contradictory reactivity data in cyclopropane-containing amines?
Methodological Answer:
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict reaction barriers and compare with experimental kinetics .
- Controlled Replicate Studies : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) to isolate variables causing discrepancies .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., (1-(3-Chlorophenyl)cyclopropyl)methanamine) to identify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
